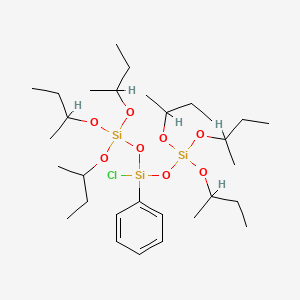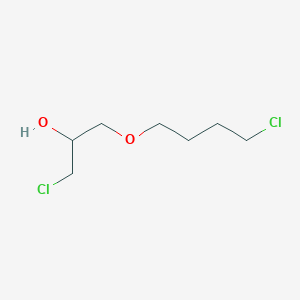![molecular formula C12H20N4 B14606452 2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile CAS No. 58576-99-1](/img/structure/B14606452.png)
2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile is an organic compound characterized by the presence of a diazenyl group (-N=N-) and nitrile groups (-C≡N). This compound belongs to the class of azo compounds, which are known for their vivid colors and are widely used in dyeing processes. The presence of the diazenyl group imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile typically involves the diazotization of an amine precursor followed by coupling with a nitrile-containing compound. The reaction conditions often require a controlled temperature environment to ensure the stability of the diazonium intermediate. Common reagents used in the synthesis include sodium nitrite (NaNO2) and hydrochloric acid (HCl) for diazotization, followed by coupling with a nitrile compound under alkaline conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pH, and reagent addition, leading to high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted nitriles and amides.
Aplicaciones Científicas De Investigación
2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile involves its interaction with cellular components, leading to various biochemical effects. The diazenyl group can undergo redox reactions, generating reactive intermediates that interact with cellular macromolecules. These interactions can disrupt cellular processes, leading to antimicrobial and cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
Diazenyl Chalcones: These compounds share the diazenyl group and exhibit similar antimicrobial and antioxidant properties.
Azo Dyes: Compounds like Para Red, which also contain the diazenyl group, are used in dyeing processes.
Uniqueness
2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity
Propiedades
Número CAS |
58576-99-1 |
|---|---|
Fórmula molecular |
C12H20N4 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
2-(2-cyanobutan-2-yldiazenyl)-2-methylhexanenitrile |
InChI |
InChI=1S/C12H20N4/c1-5-7-8-12(4,10-14)16-15-11(3,6-2)9-13/h5-8H2,1-4H3 |
Clave InChI |
JSNNQFFTRDOYMN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)(C#N)N=NC(C)(CC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


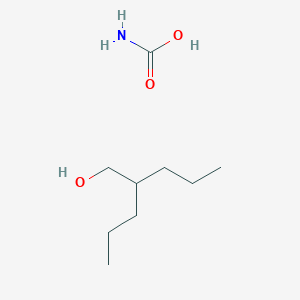

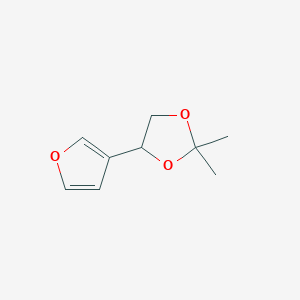
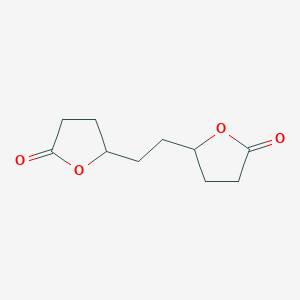
![[Bis(2-hydroxyethyl)amino]oxidanide](/img/structure/B14606383.png)
![1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]-](/img/structure/B14606393.png)
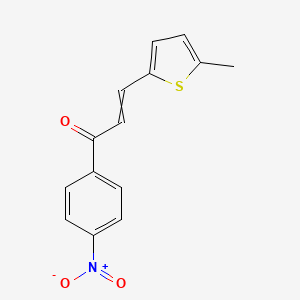
![Benzo[h]quinolin-2(1H)-one, 3,4-dihydro-](/img/structure/B14606406.png)
![{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B14606425.png)


